molecular formula C11H18O2 B6611799 1-cyclohexylpentane-1,3-dione CAS No. 25790-34-5

1-cyclohexylpentane-1,3-dione

Cat. No.: B6611799
CAS No.: 25790-34-5
M. Wt: 182.26 g/mol
InChI Key: BXPLVRDZCIJGLU-UHFFFAOYSA-N
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Description

1-Cyclohexylpentane-1,3-dione is an organic compound with the molecular formula C11H18O2. It is a diketone, meaning it contains two ketone functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexylpentane-1,3-dione can be synthesized through several methods. One common approach involves the Michael addition followed by Claisen condensation. This method starts with the reaction of cyclohexanone with an α,β-unsaturated ester in the presence of a base, leading to the formation of the desired diketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexylpentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexylpentane-1,3-dione is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-cyclohexylpentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPLVRDZCIJGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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